![molecular formula C23H20ClFN4O3 B2581294 N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251634-36-2](/img/structure/B2581294.png)
N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H20ClFN4O3 and its molecular weight is 454.89. The purity is usually 95%.
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Scientific Research Applications
Novel Ligand Development for Imaging
One significant application of related pyrimidine derivatives has been in the development of selective ligands for imaging purposes. For instance, research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has highlighted their utility as selective ligands for the translocator protein (18 kDa), with compounds such as DPA-714 being designed to include a fluorine atom for labeling with fluorine-18. This facilitates in vivo imaging using positron emission tomography (PET), demonstrating the compound's potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Synthesis and Biological Evaluation
Further research has involved the synthesis and biological evaluation of derivatives for studying the peripheral benzodiazepine receptor using PET. Compounds like PBR111 have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs), suggesting their relevance in exploring neurodegenerative disorders through imaging techniques (Fookes et al., 2008).
Inhibition of Kinase Superfamily
The compound has structural similarities with other pyrimidine derivatives that have been identified as potent and selective Met kinase inhibitors. These inhibitors demonstrate significant in vivo efficacy and have been advanced into clinical trials, highlighting the potential therapeutic applications of such compounds in oncology (Schroeder et al., 2009).
Chemical Reactivity and Biological Activity
Research on related compounds has also explored their chemical reactivity towards primary and heterocyclic amines, leading to the synthesis of Schiff bases and nitrogen heterocyclic compounds. These studies not only expand the chemical knowledge around these compounds but also explore their biological activities, including antimicrobial potentials (Farouk et al., 2021).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O3/c1-32-10-9-28-14-26-21-17(15-5-3-2-4-6-15)12-29(22(21)23(28)31)13-20(30)27-16-7-8-19(25)18(24)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITOVNRCMCUKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
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